Fuzapladib sodium

Veterinary Internal Medicine Canine Pancreatitis Clinical Trial

Fuzapladib sodium is the sole FDA conditionally approved active pharmaceutical ingredient indicated for managing clinical signs of acute onset pancreatitis in dogs. Its unique LFA-1 inhibition mechanism directly targets neutrophil-mediated adhesion and migration—the core inflammatory cascade in this condition—unlike NSAIDs or corticosteroids which pose significant risks in critical care settings. Supported by Level 1 clinical evidence demonstrating statistically significant improvement in clinical scores (MCAI) over placebo within 3 days of therapy, combined with species-specific canine pharmacokinetic parameters that preclude safe cross-species extrapolation. Essential for veterinary hospitals, emergency clinics, and research institutions studying LFA-1-mediated inflammatory pathways; no therapeutic substitute exists.

Molecular Formula C15H20F3N3NaO3S
Molecular Weight 402.4 g/mol
Cat. No. B12403954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuzapladib sodium
Molecular FormulaC15H20F3N3NaO3S
Molecular Weight402.4 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)NC1=C(C=C(C=N1)C(F)(F)F)NC(=O)C2CCCCC2.[Na]
InChIInChI=1S/C15H20F3N3O3S.Na/c1-2-25(23,24)21-13-12(8-11(9-19-13)15(16,17)18)20-14(22)10-6-4-3-5-7-10;/h8-10H,2-7H2,1H3,(H,19,21)(H,20,22);
InChIKeyNRRNIBATADCYRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fuzapladib Sodium for Injection: Procurement and Selection Overview for Veterinary Acute Pancreatitis Management


Fuzapladib sodium (Panoquell®-CA1) is a novel leukocyte function-associated antigen type-1 (LFA-1) activation inhibitor specifically developed for the management of clinical signs associated with acute onset of pancreatitis in dogs [1]. As the active pharmaceutical ingredient in the first and only drug conditionally approved by the U.S. Food and Drug Administration (FDA) for this indication, it represents a distinct class of therapy targeting neutrophil-mediated inflammation, a key pathological pathway in pancreatitis [2]. This injectable product is supplied as a sterile lyophilized powder for reconstitution, designed for intravenous administration in a veterinary clinical setting [3].

Fuzapladib Sodium: Why In-Class Substitution or Generic Supportive Care is Not Equivalent


Fuzapladib sodium cannot be substituted with other anti-inflammatory drugs or generic supportive care because it is the sole therapeutic agent with a mechanism that directly targets the LFA-1-mediated neutrophil adhesion and migration pathway central to acute pancreatitis pathophysiology [1]. Unlike broad-spectrum non-steroidal anti-inflammatory drugs (NSAIDs) or corticosteroids, which carry significant risks in critical care settings, fuzapladib offers a targeted immunomodulatory approach. The lack of any other FDA conditionally approved drug for this indication [2], combined with species-specific pharmacokinetic data showing that its clearance in dogs (18 mL/hr.kg) is significantly different from that in cats (93 mL/hr.kg) and rats (660 mL/hr.kg) [3], precludes the safe extrapolation of dosing from other species or the use of unapproved formulations.

Fuzapladib Sodium: Quantifiable Differentiation and Comparative Performance Data for Scientific Selection


Fuzapladib Sodium Demonstrates Superior Clinical Improvement vs. Placebo in a Multicenter Randomized Controlled Trial

In a randomized, masked, placebo-controlled multicenter study of 61 client-owned dogs with presumptive acute pancreatitis, fuzapladib sodium (0.4 mg/kg IV once daily for 3 days) demonstrated a significantly greater improvement in clinical signs compared to placebo [1]. The mean change in the Modified Clinical Activity Index (MCAI) score from Day 0 to Day 3 was -7.75 for the fuzapladib group (n=16) versus -5.68 for the placebo group (n=19), a difference that was statistically significant (P = .02) [1].

Veterinary Internal Medicine Canine Pancreatitis Clinical Trial

Fuzapladib Sodium is the Sole FDA Conditionally Approved Therapy for Canine Pancreatitis

As of 2026, fuzapladib sodium (Panoquell®-CA1) remains the only drug to receive conditional approval from the FDA Center for Veterinary Medicine for the management of clinical signs associated with acute onset of pancreatitis in dogs [1]. This regulatory milestone is codified in the U.S. Code of Federal Regulations (21 CFR § 516.1012), which specifies its unique conditions of use and dosage [2]. All other management strategies for this condition are limited to supportive care (IV fluids, pain management, anti-emetics), which have no specific regulatory approval for this indication [3].

Regulatory Affairs Veterinary Drug Approval Unmet Medical Need

Species-Specific Pharmacokinetics: Fuzapladib Sodium Exhibits Slow Clearance in Dogs vs. Rapid Clearance in Cats and Rats

A comparative pharmacokinetic study evaluated fuzapladib sodium monohydrate (2 mg/kg SC) in male dogs, cats, and rats [1]. The drug exhibited marked species-dependent differences in elimination kinetics, with clearance rates of 18 mL/hr.kg in dogs, 93 mL/hr.kg in cats, and 660 mL/hr.kg in rats [1]. Correspondingly, the apparent elimination rate constant (k) was 0.13 h⁻¹ in dogs, 0.30 h⁻¹ in cats, and 2.1 h⁻¹ in rats, translating to a significantly longer half-life in the target species (dogs) compared to other animals [1].

Pharmacokinetics Veterinary Pharmacology Species Differences

Targeted Mechanism of Action: Fuzapladib Sodium Selectively Inhibits Neutrophil Adhesion, Distinguishing it from Broad-Spectrum Anti-Inflammatories

Fuzapladib sodium is a selective inhibitor of leukocyte function-associated antigen-1 (LFA-1) activation, a key integrin involved in neutrophil adhesion and migration to inflamed tissues [1]. This mechanism is distinct from corticosteroids, which broadly suppress immune function, and NSAIDs, which primarily inhibit cyclooxygenase enzymes [2]. By specifically blocking the LFA-1/ICAM-1 interaction, fuzapladib is proposed to mitigate the neutrophil-driven amplification of pancreatic inflammation and systemic complications without the widespread immunosuppression or gastrointestinal/renal adverse effects associated with other anti-inflammatory drug classes [2].

Immunomodulation LFA-1 Inhibition Neutrophil Biology

Formulation Stability: Vitamin C Significantly Reduces Fuzapladib Sodium Degradation in Injectable Solutions

A forced degradation study identified thermal and oxidative stress as primary factors accelerating the degradation of fuzapladib sodium hydrate in solution [1]. The addition of vitamin C (VC) at a concentration of 2.1 mg/kg was shown to be the most effective stabilizer among eight antioxidants tested, inhibiting degradation by 45% under heating conditions compared to formulations without a stabilizer [1]. Critically, the inclusion of VC did not significantly alter the pharmacokinetic behavior of fuzapladib following intravenous administration in rats [1].

Pharmaceutical Formulation Stability Studies Excipients

Sustained Release Potential: Polylysine Hydrogel Formulation Modifies Fuzapladib Sodium PK Profile for Extended Dosing Intervals

An injectable hydrogel formulation of fuzapladib sodium, developed using polyethyleneoxide and polylysine (pLys), demonstrated significant pharmacokinetic modulation in rats [1]. Compared to an immediate-release fuzapladib formulation (Cmax of 2.3 µg/mL), the hydrogel formulation with a 100-fold excess of pLys reduced the peak plasma concentration (Cmax) to 0.9 µg/mL and resulted in slower overall elimination kinetics, indicating a sustained release profile [1].

Drug Delivery Hydrogel Sustained Release

Fuzapladib Sodium: Core Application Scenarios Driven by Evidence-Based Differentiation


Primary Intervention in Veterinary Hospitals for Acute Canine Pancreatitis

Veterinary hospitals and emergency clinics should procure fuzapladib sodium (Panoquell®-CA1) as a first-line, disease-specific intervention for dogs presenting with acute onset pancreatitis. The clinical decision is supported by Level 1 evidence from a randomized controlled trial demonstrating a statistically significant improvement in clinical scores (MCAI) over placebo within 3 days of therapy [1]. This application is further justified by its unique FDA conditional approval, confirming a favorable risk-benefit profile and providing a clear regulatory framework for its use where no other approved drug exists [2].

Adjunctive Therapy to Standard Supportive Care Protocols

Fuzapladib sodium is indicated for use alongside, not in place of, established supportive care measures (e.g., IV fluids, pain management, nutritional support). Its targeted LFA-1 inhibitory mechanism is designed to address the specific inflammatory cascade driving disease severity, a component of pathology not managed by standard care [1]. The robust clinical trial data showing additive benefit over placebo (which was administered with SOC) provides a strong evidence base for this combination therapy approach, potentially reducing the severity and duration of clinical signs [1].

Veterinary Formulary Inclusion for Targeted Immunomodulation in Acute Pancreatitis

For veterinary teaching hospitals and large specialty practices, adding fuzapladib sodium to the formulary offers a precisely targeted immunomodulatory option for a condition with a high unmet medical need. Unlike broad-spectrum immunosuppressants like corticosteroids, which carry significant risks and lack evidence for pancreatitis, fuzapladib's selective action on neutrophil adhesion provides a more favorable therapeutic index [1]. Its inclusion is supported by species-specific pharmacokinetic data confirming its unique suitability for dogs, ensuring dosing is based on robust scientific evidence rather than extrapolation from other species [2].

Research Tool for Investigating Neutrophil-Mediated Inflammatory Pathways

In a veterinary research context, fuzapladib sodium serves as a valuable, well-characterized pharmacological tool for studying the role of LFA-1-mediated neutrophil adhesion in canine inflammatory diseases beyond pancreatitis. Its defined mechanism, established safety profile, and known pharmacokinetic parameters in dogs make it suitable for experimental protocols investigating conditions where neutrophil extravasation is a key pathological feature [1]. Researchers can leverage the extensive publicly available data from its regulatory approval and clinical trials as a solid foundation for new investigations [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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